molecular formula C10H19N2O2 B1627311 4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& CAS No. 302911-80-4

4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET&

Cat. No.: B1627311
CAS No.: 302911-80-4
M. Wt: 199.27 g/mol
InChI Key: YXJJGNAHYNJTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& is a unique organic compound with a complex structure. It features an imidazole ring substituted with hydroxypropan-2-yl and tetramethyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the hydroxypropan-2-yl and tetramethyl groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo specific reactions makes it a useful tool for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compoundamp; is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the imidazole ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxypropan-2-yl)phenol: This compound shares the hydroxypropan-2-yl group but lacks the imidazole ring.

    2,2,5,5-Tetramethyl-2,5-dihydro-1H-imidazole: This compound has the imidazole ring and tetramethyl groups but lacks the hydroxypropan-2-yl group.

Uniqueness

The uniqueness of 4-(1-HYDROXY-1-METHYLETHYL)-2 2 5 5-TET& lies in its combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields.

Properties

CAS No.

302911-80-4

Molecular Formula

C10H19N2O2

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C10H19N2O2/c1-8(2)7(9(3,4)13)11-10(5,6)12(8)14/h13H,1-6H3

InChI Key

YXJJGNAHYNJTNP-UHFFFAOYSA-N

SMILES

CC1(C(=NC(N1[O])(C)C)C(C)(C)O)C

Canonical SMILES

CC1(C(=NC(N1[O])(C)C)C(C)(C)O)C

Origin of Product

United States

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